molecular formula C15H18ClN3O2 B13780370 Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride CAS No. 67049-92-7

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride

Cat. No.: B13780370
CAS No.: 67049-92-7
M. Wt: 307.77 g/mol
InChI Key: RKEIDKCNJIPDNX-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a pyridyl and phenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with p-(N-methyl-N-(2-pyridyl)amino)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. Purification steps include crystallization and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the ester and pyridyl groups.

    Reduction: The major products are reduced forms of the ester and pyridyl groups.

    Substitution: The major products are substituted derivatives where the ester group is replaced by the nucleophile.

Scientific Research Applications

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, methyl ester
  • Carbamic acid, N-methyl-, phenyl ester
  • Carbamic acid, dimethyl-, phenyl ester

Uniqueness

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is unique due to its specific structural features, including the presence of both pyridyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its similar counterparts.

Properties

CAS No.

67049-92-7

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)phenyl]-methyl-pyridin-2-ylazanium;chloride

InChI

InChI=1S/C15H17N3O2.ClH/c1-17(2)15(19)20-13-9-7-12(8-10-13)18(3)14-6-4-5-11-16-14;/h4-11H,1-3H3;1H

InChI Key

RKEIDKCNJIPDNX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C1=CC=C(C=C1)OC(=O)N(C)C)C2=CC=CC=N2.[Cl-]

Origin of Product

United States

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